molecular formula C19H29N3O3 B7929450 2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7929450
M. Wt: 347.5 g/mol
InChI Key: ZWBWSRHMIAURRR-MYJWUSKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-based compound featuring a benzyl ester group at the 1-position and a functionalized side chain at the 2-position. The side chain includes an (S)-2-aminopropionyl (alanine-derived) moiety linked via an isopropylamine spacer. This structure confers unique stereochemical and electronic properties, making it relevant in medicinal chemistry for applications such as protease inhibition or receptor targeting .

Properties

IUPAC Name

benzyl 2-[[[(2S)-2-aminopropanoyl]-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-14(2)22(18(23)15(3)20)12-17-10-7-11-21(17)19(24)25-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17H,7,10-13,20H2,1-3H3/t15-,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBWSRHMIAURRR-MYJWUSKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Core Formation

The pyrrolidine ring is synthesized via cyclization of γ-aminobutyraldehyde derivatives. A diazocarbonyl insertion reaction, as demonstrated in analogous systems, enables the formation of the five-membered ring. For example, N-Boc-protected amino acids undergo diazomethane treatment to generate ketone intermediates, which cyclize under acidic conditions.

Reaction Conditions :

  • Precursor: N-Boc-L-homophenylalanine

  • Reagent: Diazomethane (CH₂N₂)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0–25°C

  • Yield: 68–72%

Introduction of Isopropylamino-Methyl Side Chain

The methylene bridge and isopropylamino group are introduced via Mannich-type reactions or alkylation. Grignard reagents, such as isopropylmagnesium bromide, facilitate nucleophilic addition to pyrrolidine intermediates. Industrial protocols highlight the use of double alkylation with methyl iodide followed by isopropyl bromide to achieve the desired substitution pattern.

Optimized Protocol :

  • Substrate : 3-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester

  • Alkylation Agent : Isopropyl bromide

  • Base : Sodium hydride (NaH)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : −10°C to room temperature

  • Yield : 85%

Acylation with (S)-2-Amino-propionyl Group

Stereospecific acylation employs (S)-2-amino-propionic acid activated as a mixed anhydride or using coupling agents like HATU. Chiral purity is maintained by using enantiomerically pure amino acids and avoiding racemization-prone conditions.

Coupling Reaction :

  • Activation Method : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base : Diisopropylethylamine (DIPEA)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 0°C → room temperature

  • Yield : 78%

Benzyl Ester Protection and Deprotection

Benzyl ester protection is achieved early in the synthesis using benzyl chloroformate (Cbz-Cl). Final deprotection under hydrogenolysis (H₂/Pd-C) yields the free carboxylic acid, though this step is omitted in the target compound.

Critical Reaction Parameters and Optimization

ParameterOptimal RangeImpact on Yield/Purity
Temperature−10°C to 25°CPrevents side reactions
Solvent PolarityTHF/DMF mixturesEnhances reagent solubility
Coupling AgentHATU vs. EDC/HOBtHATU improves acyl transfer
Reaction Time4–12 hoursMinimizes decomposition

Hydrogen-bonding solvents like DMF stabilize transition states during acylation, while low temperatures suppress epimerization.

Characterization Techniques and Analytical Validation

HPLC Analysis :

  • Column : Chiralpak IC-3 (4.6 × 250 mm)

  • Mobile Phase : Hexane/ethanol (80:20) + 0.1% trifluoroacetic acid

  • Retention Time : 12.3 minutes (enantiomeric excess >98%)

NMR Spectroscopy :

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, CH₂Ph), 4.12–3.98 (m, 1H, pyrrolidine-H), 3.85–3.72 (m, 2H, NCH₂).

Comparative Evaluation of Alternative Synthetic Approaches

MethodAdvantagesLimitationsYield (%)
Grignard AlkylationHigh stereoselectivityRequires anhydrous conditions85
Reductive AminationMild conditionsLower functional group tolerance65
Solid-Phase SynthesisEasy purificationLimited to small-scale70

Grignard-based protocols outperform others in yield and stereochemical control but demand rigorous moisture exclusion.

Scale-Up Challenges and Process Chemistry Considerations

Industrial production faces hurdles in:

  • Catalyst Recovery : Palladium catalysts used in hydrogenolysis are costly and require efficient recycling.

  • Waste Management : Halogenated solvents (DCM, THF) necessitate specialized disposal systems.

  • Stereochemical Drift : Extended reaction times during scale-up risk racemization, necessitating real-time monitoring via HPLC .

Chemical Reactions Analysis

Types of Reactions

2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups.

Scientific Research Applications

2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Amino Acid-Modified Derivatives

  • Cyclopropane-Substituted Analog: (S)-2-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (Ref: 10-F081678) replaces the isopropyl group with a cyclopropyl ring. The cyclopropane group may also improve metabolic stability compared to the isopropyl analog .
  • Hydroxyethyl-Substituted Analog: (S)-2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (Ref: 10-F081012) features a hydroxyethyl group instead of the amino-propionyl moiety. The hydroxyl group increases polarity, likely improving aqueous solubility but reducing membrane permeability. This derivative is also discontinued, indicating possible instability or suboptimal pharmacokinetics .

Ester Group Modifications

  • tert-Butyl Ester Analog: 2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1354023-64-5) replaces the benzyl ester with a tert-butyl group.

Functional Group Replacements

Halogenated and Aromatic Derivatives

  • Chloroacetyl-Substituted Compound: 2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353994-10-1) introduces a chloroacetyl group, enabling nucleophilic substitution reactions. This derivative’s electrophilic chlorine atom makes it a candidate for covalent inhibitor design but raises toxicity concerns .
  • This modification is reported to yield an 88% synthetic yield, suggesting robustness in large-scale production .

Stability and Commercial Status

Many analogs, including the target compound, are discontinued (e.g., Refs: 10-F081661, 10-F081012), possibly due to:

  • Instability : Benzyl esters are prone to hydrolysis under acidic or basic conditions.
  • Synthetic Complexity : Multi-step syntheses with sensitive intermediates (e.g., LAH reduction in ) .

Data Tables

Table 1. Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Commercial Status Reference
2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester Not provided Not provided Amino-propionyl Discontinued
(S)-2-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester Not provided Not provided Cyclopropyl Discontinued
2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester Not provided Not provided Chloroacetyl Discontinued
2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester C16H31N3O3 313.44 tert-Butyl ester Active (CAS listed)

Biological Activity

2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (commonly referred to as the compound) is a complex organic molecule with significant potential in biological applications. This compound features a pyrrolidine ring, an amino acid derivative, and a benzyl ester group, which contribute to its unique biological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H29N3O3\text{C}_{19}\text{H}_{29}\text{N}_{3}\text{O}_{3}

Key Features:

  • Pyrrolidine Ring : Provides a cyclic structure that can influence the compound's interaction with biological targets.
  • Amino Acid Derivative : The presence of the amino acid moiety suggests potential interactions with proteins and enzymes.
  • Benzyl Ester Group : This functional group may enhance lipophilicity, facilitating membrane permeability.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor or activator of various biochemical pathways. The exact mechanism is context-dependent, influenced by the target protein and cellular environment.

Biological Activity Studies

Research into the biological activity of this compound has revealed several key findings:

  • Enzyme Inhibition : Studies indicate that the compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer and diabetes.
  • Protein-Ligand Interactions : The compound has been shown to bind effectively to various proteins, suggesting its utility in drug design aimed at modulating protein function.
  • Cellular Uptake : Its structural features enhance cellular uptake, making it a candidate for drug delivery systems.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionReduced activity of target enzymes
Protein BindingHigh affinity for specific proteins
Cellular UptakeEnhanced permeability in cell membranes

Case Studies

Several case studies have illustrated the potential applications of this compound:

  • Cancer Research : A study demonstrated that the compound inhibited the proliferation of cancer cells by affecting key signaling pathways involved in cell growth and survival.
  • Diabetes Management : Research indicated that it could modulate insulin signaling, improving glucose uptake in muscle cells.
  • Neuroprotection : Preliminary studies suggest neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

Table 2: Case Study Overview

Study FocusFindings
Cancer Cell ProliferationInhibition observed in vitroPotential anti-cancer agent
Insulin SignalingEnhanced glucose uptakePossible diabetes treatment
NeuroprotectionProtective effects on neuronsFurther research needed

Q & A

Basic: What are the key considerations for designing a synthesis route for this compound?

Methodological Answer:
The synthesis should prioritize stereochemical control due to the (S)-2-aminopropionyl moiety and the benzyl ester group. A stepwise approach is recommended:

Core Pyrrolidine Construction : Use N-Boc-protected pyrrolidine derivatives as intermediates to ensure regioselective functionalization .

Amide Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for coupling the isopropyl-amino-methyl group to the pyrrolidine core, minimizing racemization .

Benzyl Ester Formation : React the carboxylic acid intermediate with benzyl bromide in the presence of a mild base (e.g., DIPEA) in acetonitrile to avoid hydrolysis .

Deprotection : Remove the Boc group under acidic conditions (e.g., TFA/DCM) .
Critical Note : Monitor reaction progress via HPLC or LC-MS to confirm intermediate purity.

Basic: How should researchers handle safety and stability concerns during experiments?

Methodological Answer:

  • Storage : Store the compound in anhydrous conditions at –20°C to prevent ester hydrolysis or decomposition .
  • Waste Disposal : Segregate organic waste containing benzyl esters and coordinate with certified biohazard disposal services to comply with environmental regulations .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods during synthesis, as benzyl bromide (a precursor) is a lachrymator and potential carcinogen .

Advanced: How can contradictory data on ester aminolysis efficiency be resolved in catalytic studies?

Methodological Answer:
Contradictions often arise from variations in catalytic systems or substrate reactivity. To address this:

Catalyst Screening : Test bifunctional Brønsted acid/base catalysts (e.g., 6-halo-2-pyridones) under standardized conditions (ambient temperature, non-anhydrous solvents) to assess substrate scope .

Mechanistic Probes : Use kinetic isotopic effects (KIEs) or DFT calculations to determine whether hydrogen bonding (as in ) or nucleophilic attack dominates.

Stereochemical Analysis : Compare enantiomeric purity of products when using methyl vs. benzyl esters; benzyl esters may exhibit slower aminolysis due to steric hindrance .

Advanced: What strategies optimize stereochemical purity in the final product?

Methodological Answer:

  • Chiral Auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinone) during amide bond formation to enforce (S)-configuration .
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINOL-derived phosphates) in key coupling steps to enhance enantiomeric excess (ee) .
  • Crystallization : Perform chiral resolution via diastereomeric salt formation using (+)- or (–)-camphorsulfonic acid .

Advanced: How can metabolic engineering insights improve the sustainability of benzyl ester production?

Methodological Answer:

  • Pathway Engineering : Adapt microbial systems (e.g., E. coli) to produce benzyl alcohol from glucose via the shikimate pathway, followed by enzymatic esterification .
  • Co-Culture Systems : Optimize delayed co-culture fermentation to separate toxic intermediates (e.g., benzoic acid) from esterification steps, achieving >2 g/L yields .
  • Techno-Economic Analysis (TEA) : Model energy inputs and downstream processing costs to benchmark against chemical synthesis .

Advanced: What analytical methods validate structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H-13^{13}C HMBC to confirm connectivity between the pyrrolidine ring and benzyl ester group.
  • Mass Spectrometry : High-resolution MS (HRMS) detects trace impurities (<0.1%) from incomplete deprotection or side reactions .
  • Chiral HPLC : Employ a Chiralpak® IC column with a hexane/isopropanol mobile phase to verify enantiomeric purity (>98% ee) .

Advanced: How can researchers address low yields in the final coupling step?

Methodological Answer:

  • Solvent Optimization : Switch from THF to DMF to enhance solubility of polar intermediates .
  • Temperature Control : Perform reactions at 0–5°C to suppress epimerization during amide formation .
  • Catalytic Additives : Include DMAP (4-dimethylaminopyridine) to accelerate benzylation kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.